molecular formula C14H13N3O4 B12607425 1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine CAS No. 870966-64-6

1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine

Cat. No.: B12607425
CAS No.: 870966-64-6
M. Wt: 287.27 g/mol
InChI Key: ACZXVAQMXLOZIO-UHFFFAOYSA-N
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Description

1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety substituted with two nitro groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine typically involves the nitration of naphthalene followed by the introduction of the pyrrolidine ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions on the naphthalene ring. Subsequent reactions involve the formation of the pyrrolidine ring through cyclization reactions, often using reagents such as pyrrolidine and appropriate catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and cyclization processes, optimized for yield and purity. These methods would employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine is unique due to the presence of both the nitro groups and the pyrrolidine ring, which confer specific chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications .

Properties

CAS No.

870966-64-6

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

1-(3,4-dinitronaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C14H13N3O4/c18-16(19)13-9-12(15-7-3-4-8-15)10-5-1-2-6-11(10)14(13)17(20)21/h1-2,5-6,9H,3-4,7-8H2

InChI Key

ACZXVAQMXLOZIO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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